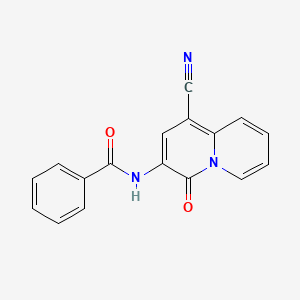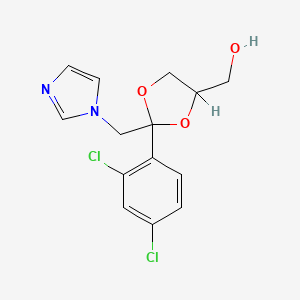
N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide
Overview
Description
“N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide” is a chemical compound with the molecular formula C17H11N3O2 . It has an average mass of 289.288 Da and a monoisotopic mass of 289.085114 Da .
Molecular Structure Analysis
The molecular structure of “N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide” is characterized by a quinolizin ring system with a cyano group at the 1-position and a benzamide group at the 3-position .Physical And Chemical Properties Analysis
“N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide” is a solid compound with a melting point of 226 - 228°C . It has a molecular weight of 289.29 .Scientific Research Applications
Chemical Reactions and Synthesis
- Reactions with Aliphatic Amines : N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide derivatives, specifically 1-cyano-4-oxo-4H-quinolizine-3-diazonium tetrafluoroborate, exhibit interesting reactions with aliphatic amines. This includes forming N-alkyl-N'-heteroaryltriazenes and unexpected rearrangements into picolinic acid N-alkylcarboxamides (Rečnik, Svete, & Stanovnik, 2004).
Medical and Biological Research
- Anti-breast Cancer Activity : Certain derivatives of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide, particularly 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives, have demonstrated notable anti-breast cancer activity. These compounds, including some specific quinoline acrylamides, have shown higher cytotoxic activity against the breast cancer cell line MCF7 compared to doxorubicin, a reference drug (Ghorab & Alsaid, 2015).
Analytical Chemistry and Materials Science
- Colorimetric Sensing of Fluoride Anions : N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been utilized in colorimetric sensing of fluoride anions. One such compound exhibited a significant color transition in response to fluoride anions, indicating its potential as a sensor for fluoride detection in solutions (Younes et al., 2020).
Organic Chemistry and Catalysis
- Copper(II)-Catalyzed Sulfonylation : N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide derivatives have been used in copper(II)-catalyzed remote sulfonylation of aminoquinolines. This method leads to the efficient production of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, providing a more environmentally friendly approach compared to traditional methods (Xia et al., 2016).
Mechanism of Action
N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide, also known as N-(1-cyano-4-oxo-4H-quinolizin-3-yl)benzenecarboxamide, is a compound with a molecular weight of 289.29 . Its mechanism of action involves several aspects, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
The compound’s structure, which includes a cyano group and a quinolizinone ring, may suggest potential interactions with biological targets through mechanisms such as hydrogen bonding or π-π interactions .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving aromatic heterocycles, amides, amines, and nitriles .
Pharmacokinetics
The compound’s physical properties, such as its solid form and melting point of 226 - 228°c , may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, may also affect its action and efficacy.
properties
IUPAC Name |
N-(1-cyano-4-oxoquinolizin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-11-13-10-14(17(22)20-9-5-4-8-15(13)20)19-16(21)12-6-2-1-3-7-12/h1-10H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLHJOFADPSZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C3C=CC=CN3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377200 | |
| Record name | N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide | |
CAS RN |
154411-16-2 | |
| Record name | N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)

![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)







